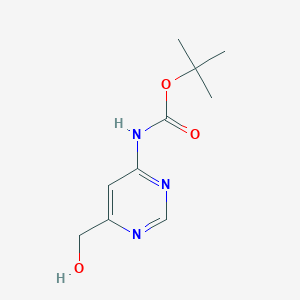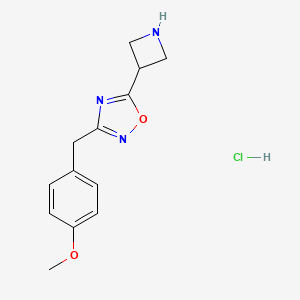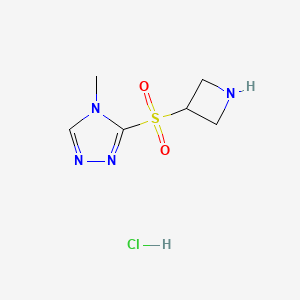![molecular formula C16H20N4O3 B1379153 benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate CAS No. 1461715-42-3](/img/structure/B1379153.png)
benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate
Overview
Description
Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 1461715-42-3 . It has a molecular weight of 316.36 and its molecular formula is C16H20N4O3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N4O3/c1-16(2,22)14-10-20(18-17-14)13-8-19(9-13)15(21)23-11-12-6-4-3-5-7-12/h3-7,10,13,22H,8-9,11H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.36 . It is typically stored at room temperature and is available in powder form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
Azetidine Derivatives Synthesis : Azetidine derivatives, including those with carboxylate groups, play a crucial role in the synthesis of novel isomeric analogs of amino acids, such as proline, which are used in peptide synthesis to create abnormally high molecular weight polypeptides (Soriano et al., 1980). This illustrates the compound's potential in modifying peptide properties.
1,2,3-Triazole Functionalized Compounds : The 1,2,3-triazole moiety, often introduced via click chemistry reactions, is notable for its application in synthesizing bifunctional compounds with potential in radiolabeling and imaging studies. For instance, 1,4-bifunctionalized 1,2,3-triazole alanine analogues show promise as radiolabeling ligands (Zhou Wei, 2009).
Antiproliferative Activity : N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share structural motifs with the query compound, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing the potential of such structures in cancer research (Stefely et al., 2010).
Application in Material Science
- Building Blocks for Novel Materials : Compounds featuring azetidine and 1,2,3-triazole units are investigated as precursors for the development of novel materials, highlighting their versatility beyond biological applications. For example, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones serve as building blocks for the synthesis of various functional materials, indicating the potential utility of related compounds in material science (Dao Thi Hang et al., 2018).
properties
IUPAC Name |
benzyl 3-[4-(2-hydroxypropan-2-yl)triazol-1-yl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,22)14-10-20(18-17-14)13-8-19(9-13)15(21)23-11-12-6-4-3-5-7-12/h3-7,10,13,22H,8-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSOZFPAEDUYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CN(C2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)





![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)

![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)